methyl 4'-nitro-2-biphenylcarboxylate
Description
The exact mass of the compound this compound is 257.06880783 g/mol and the complexity rating of the compound is 331. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2-(4-nitrophenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-5-3-2-4-12(13)10-6-8-11(9-7-10)15(17)18/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBLJNYBCGAOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for methyl 4'-nitro-2-biphenylcarboxylate?
Answer:
The synthesis typically involves Suzuki-Miyaura coupling to assemble the biphenyl core, followed by nitration and esterification. Key steps include:
- Coupling Reaction: Use palladium catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids and halobenzoates under inert atmosphere (N₂/Ar) .
- Nitration: Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize byproducts .
- Esterification: Methylation via diazomethane or methyl iodide in the presence of a base (e.g., K₂CO₃) .
Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C4', ester at C2) and biphenyl coupling .
- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro N-O) validate functional groups .
- Mass Spectrometry: High-resolution MS (HRMS) determines molecular ion ([M+H]⁺) and fragmentation patterns .
- Melting Point: Consistency with literature values (e.g., 145–148°C) confirms purity .
Advanced: How do electronic effects of the nitro group influence reactivity in further functionalization?
Answer:
The nitro group is a strong electron-withdrawing meta-director, which:
- Reduces Electron Density: Limits electrophilic substitution on the biphenyl ring, favoring nucleophilic attack at para positions .
- Enhances Stability: Stabilizes intermediates in reduction reactions (e.g., catalytic hydrogenation to amines) .
- Affects Cross-Coupling: May require harsher conditions (e.g., higher Pd catalyst loading) for subsequent Suzuki reactions .
Experimental validation via Hammett plots or DFT calculations is recommended .
Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for derivatives?
Answer:
Discrepancies often arise from solvent effects, impurities, or tautomerism. Mitigation strategies include:
- Solvent Standardization: Use deuterated solvents (CDCl₃, DMSO-d₆) and report solvent peaks as internal references .
- 2D NMR Techniques: COSY, NOESY, and HSQC resolve overlapping signals and assign coupling pathways .
- Comparative Analysis: Cross-check with structurally analogous compounds (e.g., methyl 4'-chloro-2-biphenylcarboxylate) .
Advanced: What methodologies assess the environmental persistence of this compound?
Answer:
- Hydrolysis Studies: Monitor degradation in aqueous buffers (pH 2–12) at 25–50°C using HPLC to track ester cleavage .
- Photolysis Experiments: Expose to UV light (254 nm) and quantify nitro group reduction via LC-MS .
- Ecotoxicology: Acute toxicity assays (e.g., Daphnia magna LC₅₀) under OECD guidelines .
Advanced: What strategies optimize the compound’s bioactivity in drug discovery pipelines?
Answer:
- Structure-Activity Relationship (SAR): Modify substituents (e.g., replacing nitro with cyano) and test against target enzymes (e.g., kinases) .
- Molecular Docking: Use software (AutoDock, Schrödinger) to predict binding modes to proteins (e.g., COX-2) .
- In Vitro Assays: Measure IC₅₀ in cell lines (e.g., MTT assay for cytotoxicity) and validate via Western blotting .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves, lab coat, and safety goggles due to acute toxicity (Category 4, oral/dermal/inhalation) .
- Ventilation: Use fume hoods to avoid inhalation of fine powders .
- Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry aid in predicting physicochemical properties?
Answer:
- LogP Calculation: Use software (ChemAxon, ACD/Labs) to estimate lipophilicity for pharmacokinetic profiling .
- pKa Prediction: Determine ionization states at physiological pH via quantum mechanical methods (e.g., DFT) .
- Solubility Modeling: COSMO-RS predicts solubility in solvents like DMSO or ethanol for formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
